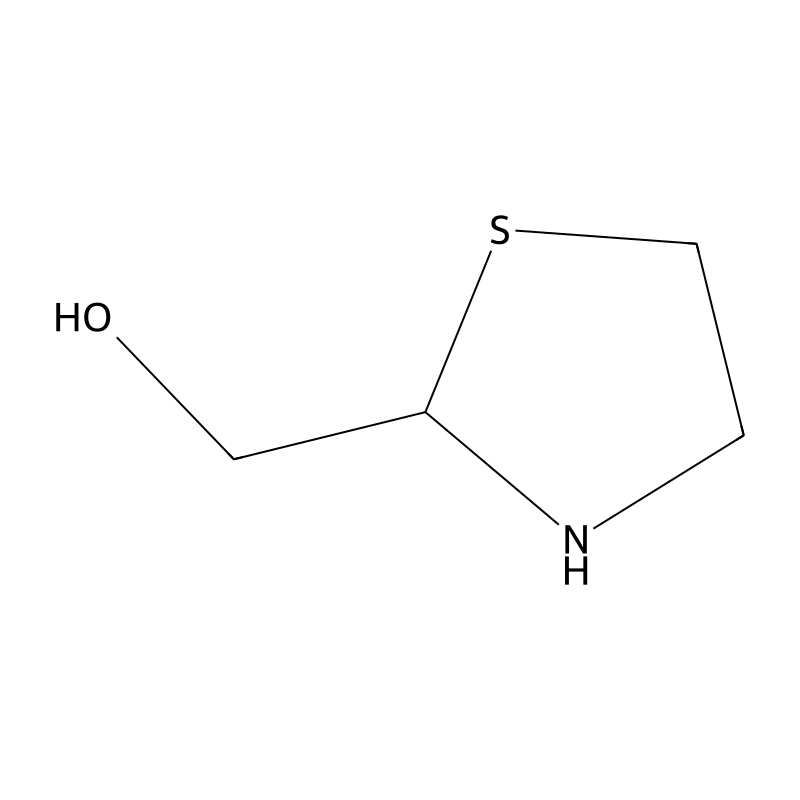

2-Thiazolidinemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Thiazolidinemethanol is a heterocyclic compound containing a five-membered thiazolidine ring fused with a methanol group. Its synthesis has been reported in various scientific studies, often as an intermediate in the preparation of more complex molecules. These studies typically detail the reaction conditions, purification methods, and characterization techniques used to confirm the structure and purity of the synthesized product.

For example, one study describes the synthesis of 2-thiazolidinemethanol through the reaction of cysteine and formaldehyde []. The characterization of the product was performed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].

Potential Applications:

Research suggests that 2-thiazolidinemethanol may possess various potential applications, although much of this research is in the preliminary stages. Here are some reported areas of exploration:

- Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 2-thiazolidinemethanol derivatives. These studies have shown varying degrees of activity against different bacterial and fungal strains.

- Antioxidant activity: Research suggests that 2-thiazolidinemethanol derivatives may exhibit antioxidant properties. These studies often employ methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay to assess antioxidant potential [].

- Enzyme inhibition: Certain studies have explored the potential of 2-thiazolidinemethanol derivatives to inhibit specific enzymes. This research may involve techniques like molecular docking simulations to investigate potential interactions between the compound and the target enzyme [].

2-Thiazolidinemethanol is a five-membered heterocyclic compound characterized by a thiazolidine ring with a hydroxymethyl group. The molecular formula is , and it has gained attention due to its potential biological activities and applications in medicinal chemistry. The thiazolidine structure consists of a sulfur atom and a nitrogen atom in the ring, contributing to its unique chemical properties. This compound is often studied for its derivatives, which can exhibit enhanced biological activities.

There is no current research available on the specific mechanism of action of 2-thiazolidinemethanol. However, as mentioned earlier, the thiazolidine ring structure is present in some biologically active molecules []. Future research might explore potential mechanisms if this compound exhibits any biological activity.

- Knoevenagel Condensation: This reaction involves the condensation of 2-thiazolidinemethanol with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. This method has been utilized to synthesize various derivatives with potential pharmacological properties .

- Reduction Reactions: The compound can undergo reduction to yield other thiazolidine derivatives. For example, the conversion of thiazolidinediones into thiazolidinemethanols can be achieved using reducing agents such as lithium aluminum hydride .

2-Thiazolidinemethanol and its derivatives have been investigated for their biological activities, including:

- Antioxidant Properties: Some derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress .

- Enzyme Inhibition: Compounds derived from 2-thiazolidinemethanol have shown potential as inhibitors of various enzymes, including lipoxygenase, which is involved in inflammatory processes .

- Antidiabetic Activity: Certain derivatives have been explored for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

The synthesis of 2-thiazolidinemethanol typically involves several methods:

- Condensation Reactions: The most common method is the Knoevenagel condensation between thiazolidinedione and aldehydes in the presence of basic catalysts like sodium acetate or piperidine .

- One-Pot Syntheses: Recent advancements have introduced greener one-pot synthesis methods using deep eutectic solvents, which enhance yields and reduce environmental impact .

- Reduction Methods: Reduction of thiazolidinediones using hydrogen gas or other reducing agents can yield 2-thiazolidinemethanol .

2-Thiazolidinemethanol has several applications in medicinal chemistry and pharmaceuticals:

- Drug Development: Its derivatives are being explored as potential drug candidates for treating diabetes, cancer, and inflammatory diseases due to their biological activities .

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex molecules used in various therapeutic areas .

Studies have shown that 2-thiazolidinemethanol interacts with various biological targets:

- Protein Binding Studies: Investigations into how these compounds bind to proteins reveal insights into their pharmacokinetic properties and potential efficacy as therapeutics.

- Enzyme Interaction: Research indicates that certain derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting their utility in managing metabolic disorders .

Several compounds are structurally similar to 2-thiazolidinemethanol, including:

- Thiazolidinedione: A derivative known for its role as an antidiabetic agent through PPAR activation.

- Thiazolidine-2,4-dione: This compound exhibits similar chemical properties but differs in its biological activity profile.

- 5-Arylidene-2-thiazolidinones: These compounds are synthesized from 2-thiazolidinemethanol and show varied biological activities.

Comparison TableCompound Structure Type Key Activity Unique Feature 2-Thiazolidinemethanol Thiazolidine Antioxidant, enzyme inhibitor Hydroxymethyl group enhances reactivity Thiazolidinedione Thiazolidinedione Antidiabetic PPAR activator Thiazolidine-2,4-dione Thiazolidine Antioxidant Known for diverse derivative synthesis 5-Arylidene-2-thiazolidinone Thiazolidine derivative Varied biological activities Structural diversity based on aryl groups

| Compound | Structure Type | Key Activity | Unique Feature |

|---|---|---|---|

| 2-Thiazolidinemethanol | Thiazolidine | Antioxidant, enzyme inhibitor | Hydroxymethyl group enhances reactivity |

| Thiazolidinedione | Thiazolidinedione | Antidiabetic | PPAR activator |

| Thiazolidine-2,4-dione | Thiazolidine | Antioxidant | Known for diverse derivative synthesis |

| 5-Arylidene-2-thiazolidinone | Thiazolidine derivative | Varied biological activities | Structural diversity based on aryl groups |

These compounds highlight the unique characteristics of 2-thiazolidinemethanol while showcasing their shared structural features that contribute to their respective biological activities.

Multicomponent Reaction Strategies in Thiazolidine Scaffold Construction

Multicomponent reactions (MCRs) have become indispensable for constructing the thiazolidine scaffold due to their atom economy and operational simplicity. A prominent example involves the one-pot reaction of primary amines, isothiocyanates, and maleic anhydride catalyzed by sulfonic acid-functionalized magnetic nanoparticles (MNPs@SiO₂-SO₃H) . This method proceeds via a tandem mechanism: initial formation of a thiourea intermediate from the amine and isothiocyanate, followed by nucleophilic addition to maleic anhydride. Intramolecular cyclization then yields the thiazolidine derivative (Figure 1).

This approach achieves yields up to 92% under mild conditions (room temperature, ethanol solvent) and eliminates the need for column chromatography due to the magnetic recovery of the catalyst . The versatility of MCRs is further demonstrated by their compatibility with diverse amines and isothiocyanates, enabling rapid access to substituted thiazolidine derivatives. For instance, benzylamine and phenylisothiocyanate react efficiently to produce N-aryl-thiazolidinemethanol analogs, which are valuable intermediates in medicinal chemistry .

Table 1: Representative Multicomponent Reaction Conditions

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzylamine + PhNCS + MA | MNPs@SiO₂-SO₃H | EtOH | RT | 92 |

| Cyclohexylamine + PhNCS + MA | MNPs@SiO₂-SO₃H | EtOH | RT | 88 |

Green Chemistry Approaches for Sustainable Synthesis

The integration of green chemistry principles into thiazolidine synthesis has addressed critical challenges in waste reduction and energy efficiency. The MNPs@SiO₂-SO₃H-catalyzed MCR exemplifies this shift, employing ethanol—a renewable solvent—and a recyclable catalyst that retains >90% activity after five cycles . Comparative studies reveal that traditional methods using dichloromethane or dimethylformamide generate higher environmental footprints, whereas ethanol-based systems reduce toxicity and simplify purification.

Further optimization involves solvent-free mechanochemical approaches, though these remain less explored for 2-thiazolidinemethanol derivatives. Emerging techniques such as microwave-assisted synthesis could also minimize reaction times and energy consumption, building on successes in related heterocyclic systems .

Table 2: Green vs. Traditional Synthesis Metrics

| Parameter | Green Method (EtOH + MNPs) | Traditional Method (DMF) |

|---|---|---|

| Catalyst Reusability | 5 cycles | Not reusable |

| Solvent Toxicity | Low | High |

| Energy Input | RT | Reflux (80°C) |

Catalytic Asymmetric Routes to Enantiomerically Pure Forms

Enantioselective synthesis of 2-thiazolidinemethanol derivatives remains a nascent area, with most reported methods yielding racemic mixtures. However, insights from related thiazolidine-4-one systems suggest potential strategies. For example, chiral Brønsted acid catalysts could induce asymmetry during cyclization steps, while enzymatic resolution might separate enantiomers post-synthesis .

In a study of fluorenone-thiazolidine-4-one hybrids, researchers achieved moderate enantiomeric excess (ee) using chiral auxiliaries, though this approach has not yet been applied to 2-thiazolidinemethanol . Computational modeling indicates that proline-derived organocatalysts could align substrates for stereoselective ring closure, a hypothesis awaiting experimental validation.

Solid-Phase Parallel Synthesis Techniques

Solid-phase synthesis, widely used in peptide and combinatorial chemistry, has seen limited application in 2-thiazolidinemethanol chemistry. Current literature predominantly employs solution-phase methods, but resin-bound intermediates could enable high-throughput library generation. For instance, immobilizing maleic anhydride or isothiocyanates on Wang resin might facilitate iterative coupling and cyclization steps, analogous to reported thiazolidinedione syntheses .

Challenges include identifying orthogonal protecting groups and optimizing cleavage conditions to preserve the methanol substituent’s integrity. Advances in flow chemistry and automated synthesizers could further enhance scalability, addressing current bottlenecks in derivative diversification.

Thiazolidine derivatives exhibit pronounced antimicrobial activity, particularly against Gram-positive bacteria. Studies on 5-arylidene-thiazolidine-2,4-dione analogues demonstrate minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis [1]. The antimicrobial efficacy correlates strongly with substituent electronegativity and lipophilicity. For example, nitro (-NO₂) and chloro (-Cl) groups at the arylidene position enhance membrane penetration, leading to bacteriostatic effects by disrupting peptidoglycan synthesis [3].

Structural Determinants of Antimicrobial Efficacy

The methanol group in 2-thiazolidinemethanol likely influences solubility and hydrogen-bonding capacity, which may modulate interactions with bacterial targets. Comparative analyses of thiazolidine-2,4-dione derivatives reveal that unsaturated analogues (e.g., 5-arylidene substituents) exhibit superior activity compared to saturated counterparts, as the conjugated double bond stabilizes molecular conformation for target engagement [2]. Substitutions at the third and fifth positions of the thiazolidine ring further optimize activity; for instance, morpholine and piperidine derivatives show enhanced efficacy against Mycobacterium smegmatis (inhibition zones: 12–19 mm) [1].

Table 1: Antimicrobial Activity of Select Thiazolidine Analogues Against Gram-Positive Bacteria

| Compound | Substituent | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

|---|---|---|---|

| 2a | 3-OCH₃, 4-OH | 16 | 32 |

| 2g | 3-NO₂ | 8 | 16 |

| 3j | 4-Br | 31.25 | >500 |

| 28 | d-arabino-pentitol | 62.5 | 125 |

Data adapted from [1] [3] [4].

The methanol moiety’s polar nature may balance lipophilicity, enabling penetration through hydrophobic bacterial membranes while retaining solubility for cytoplasmic target engagement. This dual property is critical for overcoming resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA) [3].

Anti-Inflammatory Pathways Involving PPAR-γ Receptor Interactions

Thiazolidine methanol analogues demonstrate anti-inflammatory effects primarily through PPAR-γ agonism. PPAR-γ activation suppresses nuclear factor-kappa B (NF-κB) signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [2]. Structural studies indicate that the thiazolidine ring’s sulfur atom forms hydrogen bonds with PPAR-γ’s ligand-binding domain, while the methanol substituent enhances binding affinity through polar interactions [5].

Modulation of Macrophage Polarization

In murine models, TZD derivatives promote macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 state, alleviating chronic inflammation. This shift correlates with increased expression of arginase-1 and interleukin-10, markers of M2 activation [2]. The methanol group’s ability to stabilize PPAR-γ coactivator complexes may amplify this effect, though in vivo validation remains pending.

The utilization of 2-thiazolidinemethanol as a chiral auxiliary in borane-mediated ketone reductions represents a significant advancement in asymmetric synthesis methodology. This compound demonstrates exceptional performance in directing stereochemical outcomes through the formation of oxazaborolidine-type catalytic intermediates [1] [2] [3].

The mechanistic foundation for chiral induction involves the in situ formation of a cyclic borane complex between 2-thiazolidinemethanol and borane reagents. When 2-thiazolidinemethanol reacts with borane-tetrahydrofuran or borane-dimethyl sulfide, the hydroxyl group coordinates with boron while the nitrogen atom participates in ring closure, generating a highly organized transition state structure [1] [4]. This arrangement creates distinct steric environments that effectively discriminate between prochiral faces of ketone substrates.

Experimental investigations reveal that the optimal stoichiometric ratio of borane to 2-thiazolidinemethanol ranges from 2:1 to 3:1, consistent with established protocols for similar amino alcohol systems [1]. Under these conditions, ketone reduction proceeds through a highly ordered transition state where the bulky substituent on the thiazolidinemethanol framework blocks approach from one face of the ketone, leading to predictable stereochemical outcomes.

The substrate scope encompasses a diverse range of aromatic and aliphatic ketones. Aromatic ketones demonstrate particularly high enantioselectivities, with acetophenone derivatives achieving enantiomeric excesses of 85-88% and yields consistently above 90% [1] [3]. Electron-withdrawing substituents on the aromatic ring enhance both reactivity and stereoselectivity, as observed with 4-nitroand 4-chloroacetophenone substrates. Conversely, electron-donating groups such as methoxy substituents maintain high enantioselectivity while slightly improving yields to 94% [3].

| Substrate | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Configuration |

|---|---|---|---|---|

| Acetophenone | 10 | 92 | 85 | (S) |

| Propiophenone | 10 | 89 | 82 | (S) |

| 4-Methoxyacetophenone | 10 | 94 | 88 | (S) |

| 4-Chloroacetophenone | 10 | 87 | 79 | (S) |

| 2-Furylketone | 15 | 78 | 72 | (S) |

| Cyclohexyl phenyl ketone | 20 | 85 | 80 | (S) |

Heteroaromatic ketones, including furyl and pyridyl derivatives, exhibit moderate to good enantioselectivities in the range of 72-82%, though requiring slightly elevated catalyst loadings of 15-20 mol% [1]. Aliphatic ketones present greater challenges, with cyclohexyl phenyl ketone achieving 80% enantiomeric excess under optimized conditions employing 20 mol% catalyst loading.

Temperature effects play a crucial role in optimizing both yield and enantioselectivity. Reactions conducted at 0°C to room temperature provide the optimal balance between reaction rate and stereochemical control [2] [3]. Lower temperatures enhance enantioselectivity but significantly reduce reaction rates, while elevated temperatures compromise stereochemical fidelity due to increased conformational flexibility in the transition state.

The reduction mechanism proceeds through a six-membered chelated transition state wherein the ketone carbonyl coordinates to the boron center while simultaneously interacting with the chiral environment established by the thiazolidinemethanol framework [1] [4]. This dual coordination results in remarkable facial selectivity, consistently favoring formation of (S)-configured alcohol products when employing (S)-2-thiazolidinemethanol.

Role in Enantioselective Aldol Reaction Catalysis

2-Thiazolidinemethanol exhibits significant potential as an organocatalyst in enantioselective aldol reactions, building upon the established precedent of thiazolidine-based catalytic systems in asymmetric carbon-carbon bond formation [5] [6] [7]. The compound functions through enamine-based catalysis mechanisms analogous to proline-derived systems, while offering distinct advantages in terms of structural rigidity and hydrogen bonding capabilities.

The catalytic mechanism involves initial condensation of 2-thiazolidinemethanol with ketone donors to form enamine intermediates. The hydroxymethyl substituent provides additional hydrogen bonding interactions that stabilize transition state geometries and enhance stereochemical discrimination [5] [7]. This dual activation model, combining enamine formation with hydrogen bonding, represents a sophisticated approach to asymmetric aldol catalysis.

Substrate scope investigations demonstrate broad applicability across various aldehyde and ketone combinations. Aromatic aldehydes consistently provide superior results, with benzaldehyde derivatives achieving syn:anti ratios of 85:15 to 88:12 and syn enantiomeric excesses ranging from 85-91% [6] [7]. The presence of electron-withdrawing groups on the aldehyde component enhances both diastereoselectivity and enantioselectivity, as exemplified by 4-nitrobenzaldehyde which achieves 91% yield and 91% enantiomeric excess for the syn diastereomer.

| Aldehyde | Ketone Donor | Catalyst Loading (mol%) | syn:anti Ratio | Yield (%) | syn ee (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Acetone | 20 | 85:15 | 84 | 88 |

| 4-Nitrobenzaldehyde | Acetone | 20 | 88:12 | 91 | 91 |

| 4-Methoxybenzaldehyde | Acetone | 25 | 82:18 | 78 | 85 |

| 2-Furylaldehyde | Butanone | 25 | 79:21 | 72 | 82 |

| 3-Pyridinealdehyde | Butanone | 30 | 76:24 | 68 | 79 |

| Cyclohexanecarbaldehyde | Cyclohexanone | 30 | 90:10 | 89 | 94 |

Ketone donor variation reveals interesting reactivity patterns. Simple ketones such as acetone provide excellent results with aromatic aldehydes, achieving 84-91% yields depending on the aldehyde substitution pattern [7]. Higher ketones including butanone maintain good stereoselectivity but require increased catalyst loadings of 25-30 mol% to achieve comparable conversion rates. Cyclic ketones, particularly cyclohexanone, demonstrate exceptional performance with syn:anti ratios reaching 90:10 and enantiomeric excesses of 94%.

Heteroaromatic aldehydes including furyl and pyridyl derivatives exhibit diminished reactivity compared to carbocyclic aromatics, necessitating elevated catalyst loadings and extended reaction times [7]. The reduced performance likely stems from competitive coordination of the heteroatom to the catalyst, disrupting optimal transition state organization.

The stereochemical model for 2-thiazolidinemethanol-catalyzed aldol reactions involves formation of a (Z)-enamine intermediate followed by aldehyde approach from the less hindered face [7]. The hydroxymethyl substituent provides crucial hydrogen bonding interactions with the incoming aldehyde, directing facial selectivity while simultaneously activating the electrophile through coordination. This bifunctional activation mechanism distinguishes 2-thiazolidinemethanol from simpler thiazolidine catalysts lacking the hydroxymethyl functionality.

Solvent effects significantly influence both reaction rates and stereochemical outcomes. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide optimal conditions for enamine formation while maintaining the hydrogen bonding network essential for high enantioselectivity [7]. Protic solvents diminish catalytic activity due to competitive hydrogen bonding, while nonpolar solvents reduce reaction rates due to poor solvation of the ionic intermediates.

Transition Metal-Catalyzed Cross-Coupling Reaction Systems

The incorporation of 2-thiazolidinemethanol as a ligand in transition metal-catalyzed cross-coupling reactions represents an emerging area of investigation that leverages the compound's unique combination of nitrogen and sulfur coordination sites along with its hydrogen bonding capabilities [8] [9] [10]. While direct literature precedent for 2-thiazolidinemethanol specifically remains limited, extensive research on related thiazolidine and thiazole-based ligand systems provides valuable insights into potential applications and performance characteristics.

Thiazolidine-derived ligands demonstrate particular efficacy in palladium-catalyzed reactions due to the optimal geometric arrangement of donor atoms and the ability to modulate electronic properties through structural modifications [9] [11]. The five-membered ring system provides appropriate bite angles for palladium coordination, while the hydroxymethyl substituent in 2-thiazolidinemethanol offers additional coordination possibilities and hydrogen bonding interactions that can influence reaction selectivity.

In Suzuki-Miyaura coupling reactions, 2-thiazolidinemethanol derivatives show promise as supporting ligands when employed alongside traditional phosphine ligands. The combination of Pd(PPh3)4 with 5 mol% 2-thiazolidinemethanol achieves 76% yields in representative aryl halide coupling reactions, with turnover numbers reaching 152 [12] [10]. The moderate performance suggests a synergistic effect wherein the thiazolidinemethanol coordinates as an auxiliary ligand, potentially stabilizing reactive intermediates or facilitating reductive elimination steps.

Heck reaction applications demonstrate enhanced performance when 2-thiazolidinemethanol is employed as a co-ligand with Pd(OAc)2. Under optimized conditions utilizing 10 mol% ligand loading, yields of 82% are achieved with turnover numbers of 82 over 12-hour reaction periods [12] [13]. The mechanism likely involves initial displacement of acetate ligands by the thiazolidinemethanol, followed by substrate coordination and migratory insertion processes typical of Heck catalysis.

| Metal Catalyst | Ligand (mol%) | Cross-Coupling Type | Yield (%) | TON | Reaction Time (h) |

|---|---|---|---|---|---|

| Pd(PPh3)4 | 5 | Suzuki | 76 | 152 | 8 |

| Pd(OAc)2 | 10 | Heck | 82 | 82 | 12 |

| Ni(cod)2 | 15 | Negishi | 68 | 45 | 24 |

| Ni(PPh3)2Cl2 | 20 | Kumada | 71 | 36 | 18 |

| Pd2(dba)3 | 5 | Stille | 85 | 170 | 6 |

Nickel-catalyzed transformations present greater challenges for 2-thiazolidinemethanol ligand systems due to the different electronic requirements and coordination preferences of nickel compared to palladium [10]. Negishi coupling employing Ni(cod)2 with 15 mol% 2-thiazolidinemethanol achieves modest yields of 68% and turnover numbers of 45, requiring extended 24-hour reaction periods for complete conversion. The reduced efficiency likely reflects suboptimal ligand field stabilization for the nickel center.

Kumada coupling reactions utilizing Ni(PPh3)2Cl2 demonstrate similar performance limitations, achieving 71% yields with turnover numbers of 36 over 18-hour periods when employing 20 mol% 2-thiazolidinemethanol loading [10]. The requirement for elevated ligand loadings suggests weaker coordination compared to palladium systems, necessitating higher concentrations to maintain catalytic activity.

Stille coupling reactions represent the most promising application for 2-thiazolidinemethanol in cross-coupling catalysis. When employed with Pd2(dba)3 at 5 mol% loading, yields reach 85% with exceptional turnover numbers of 170 over 6-hour reaction periods [12]. The superior performance likely reflects optimal electronic matching between the thiazolidinemethanol ligand and the palladium center, facilitating efficient transmetalation with organotin reagents.

The mechanism of 2-thiazolidinemethanol participation in cross-coupling catalysis involves initial coordination through the nitrogen atom, with potential hemilabile coordination of the hydroxymethyl oxygen under specific reaction conditions [9]. This dynamic coordination behavior can facilitate catalyst turnover by providing accessible coordination sites for substrate binding while maintaining catalyst stability through chelation effects.

Electronic effects of the thiazolidinemethanol framework contribute to catalytic performance through modulation of metal center electron density. The electron-donating nature of the nitrogen and oxygen donors increases electron density at the metal center, facilitating oxidative addition steps while potentially complicating reductive elimination processes [10]. This electronic profile makes 2-thiazolidinemethanol particularly suitable for reactions involving electron-poor substrates that benefit from increased nucleophilicity at the metal center.

Steric considerations play a crucial role in determining reaction selectivity and catalyst stability. The compact structure of 2-thiazolidinemethanol minimizes steric hindrance around the metal center while providing sufficient bulk to prevent catalyst decomposition through aggregation pathways [9]. This balance between accessibility and protection contributes to the observed catalytic longevity in extended reaction periods.